5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
The compound "5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" is a heterocyclic organic compound. Its structure is characterized by the presence of iodine, pyrrole, and pyrimidine rings, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis often begins with commercially available 4-iodoaniline, which is then subjected to a series of reactions to form the desired compound.
Stepwise Synthesis: The pyrrole ring can be synthesized by a Knorr synthesis route, while the pyrimidinedione ring can be formed through a Biginelli reaction, combining urea, an aldehyde, and a β-ketoester.
Reaction Conditions: Reactions typically require anhydrous conditions and catalysts like acetic acid, with temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of "5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" would be scaled up using continuous flow reactors to optimize reaction times and yields, ensuring consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the thioxodihydro-pyrimidinedione moiety, forming sulfoxides or sulfones.
Reduction: The iodo group can be reduced to a hydride or substituted with other groups using reductive conditions.
Substitution: Various nucleophiles can attack the pyrimidinedione ring, facilitating substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Palladium on carbon with hydrogen gas for dehalogenation.
Substitution Reagents: Sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones of the original compound.
Reduction: De-iodinated derivatives or other substituted analogs.
Substitution: Nucleophile-substituted pyrimidinedione derivatives.
Scientific Research Applications
The compound has diverse applications across various fields:
Chemistry: Utilized as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its interaction with biological macromolecules, including enzymes and receptors.
Medicine: Investigated for potential therapeutic uses, particularly in cancer research and antimicrobial treatments.
Industry: Used in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The exact mechanism by which "5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" exerts its effects varies based on its application:
Molecular Targets: It may interact with nucleic acids, proteins, or cellular membranes.
Pathways Involved: Could involve inhibition of specific enzymes, disruption of membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-phenylpyrimidinedione derivatives: Lack the iodine and possess different pharmacological profiles.
Thioxopyrimidine analogs: Similar core structure but different substituents leading to varied biological activities.
Unique Characteristics
Iodine Substitution: Enhances its reactivity and potential as a radiolabeled compound in imaging.
Pyrrole Moiety: Contributes to its binding affinity with biological targets, making it unique among similar heterocycles.
Properties
IUPAC Name |
5-[[1-(4-iodophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O2S/c16-9-3-5-10(6-4-9)19-7-1-2-11(19)8-12-13(20)17-15(22)18-14(12)21/h1-8H,(H2,17,18,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMFGFMSTVAQOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=S)NC2=O)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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